2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide
Overview
Description
2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0981898 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide has focused on their synthesis and biological activities. For example, studies have investigated the synthesis of novel heterocyclic compounds including various quinoline derivatives through condensation reactions. These compounds have shown a wide range of biological activities, such as antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial against pathogenic bacteria and fungi. The potential application of these compounds in dyeing polyester fabrics, aiming at producing sterile and/or biologically active fabrics for diverse life applications, highlights their versatility in scientific research and industrial applications (Khalifa et al., 2015).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives, starting from multisubstituted 2-aminothiophenes, has highlighted the antimicrobial potential of quinoline derivatives. The synthesized compounds were evaluated for their antimicrobial properties against a range of pathogens, showing the significance of quinoline derivatives in developing new antimicrobial agents (Behbehani et al., 2012).
Chemical Synthesis and Reactivity
Further research has explored the chemical synthesis and reactivity of quinoline derivatives, including the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines with potent cytotoxic activities against various cancer cell lines. This demonstrates the importance of quinoline derivatives in the synthesis of new compounds with potential therapeutic applications (Deady et al., 2003).
Binding Properties and Anion Recognition
Research on dicationic pyridine-2,6-dicarboxamide receptors, which strongly bind anions in solution with pronounced selectivity, underscores the significance of quinoline derivatives in the development of new materials for anion recognition and sensing applications. These findings reveal the adaptability of quinoline derivatives in creating compounds with specific binding properties (Dorazco‐González et al., 2010).
Antitubercular Agents
The synthesis and antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have demonstrated the potential of quinoline derivatives as antitubercular agents. This research points towards the utility of these compounds in addressing tuberculosis, a major global health concern (Kantevari et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-20(22(27)25-17-10-12-24-13-11-17)18-4-2-3-5-19(18)26-21(14)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMNCFETFBSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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